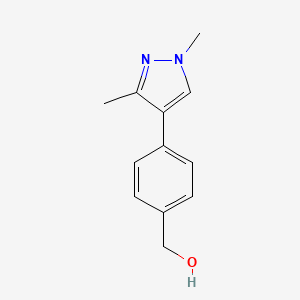
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is a chemical compound that features a pyrazole ring substituted with a phenyl group and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable phenylmethanol derivative. One common method is the Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a phenylmethanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methanol group, forming a simpler pyrazole derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazole.
Substitution: Various halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-5-yl)(phenyl)methanone: Similar structure but with a ketone group instead of a methanol group.
(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Contains a chloro and fluorophenyl group, used in the synthesis of zolazepam.
Uniqueness
(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
[4-(1,3-dimethylpyrazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-12(7-14(2)13-9)11-5-3-10(8-15)4-6-11/h3-7,15H,8H2,1-2H3 |
InChI-Schlüssel |
WEZZHPCKQRAHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















